
N-(3,5-dichlorophenyl)-4-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dichlorophenyl)-4-phenylbutanamide, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down the endocannabinoid anandamide. URB597 has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including anxiety, depression, and pain management.
Mécanisme D'action
N-(3,5-dichlorophenyl)-4-phenylbutanamide works by inhibiting FAAH, which is responsible for breaking down anandamide, a neurotransmitter that plays a role in pain modulation, mood regulation, and appetite control. By inhibiting FAAH, N-(3,5-dichlorophenyl)-4-phenylbutanamide increases the levels of anandamide in the brain, leading to its therapeutic effects.
Biochemical and Physiological Effects
N-(3,5-dichlorophenyl)-4-phenylbutanamide has been shown to increase the levels of anandamide in the brain, leading to its therapeutic effects. It has been shown to reduce anxiety-like behavior in rats, as well as improve mood and reduce pain sensitivity. N-(3,5-dichlorophenyl)-4-phenylbutanamide has also been shown to have anti-inflammatory effects, making it a potential therapy for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,5-dichlorophenyl)-4-phenylbutanamide has several advantages for lab experiments. It is relatively easy to synthesize, and its effects can be easily measured using behavioral assays and biochemical assays. However, N-(3,5-dichlorophenyl)-4-phenylbutanamide has a short half-life, which can make it difficult to study its long-term effects. Additionally, N-(3,5-dichlorophenyl)-4-phenylbutanamide has been shown to have off-target effects, which can complicate its interpretation in experiments.
Orientations Futures
N-(3,5-dichlorophenyl)-4-phenylbutanamide has shown promising results in animal models, but further research is needed to determine its efficacy in humans. One potential future direction is to investigate the use of N-(3,5-dichlorophenyl)-4-phenylbutanamide in combination with other therapies, such as psychotherapy or other pharmacological agents. Additionally, further research is needed to determine the long-term effects of N-(3,5-dichlorophenyl)-4-phenylbutanamide and its potential for addiction and abuse. Finally, N-(3,5-dichlorophenyl)-4-phenylbutanamide has been shown to have anti-inflammatory effects, making it a potential therapy for inflammatory diseases such as multiple sclerosis and rheumatoid arthritis. Future research should investigate the potential use of N-(3,5-dichlorophenyl)-4-phenylbutanamide in these diseases.
Méthodes De Synthèse
The synthesis of N-(3,5-dichlorophenyl)-4-phenylbutanamide involves the reaction of 3,5-dichlorobenzoyl chloride and 4-phenylbutylamine in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain N-(3,5-dichlorophenyl)-4-phenylbutanamide in its pure form. The synthesis of N-(3,5-dichlorophenyl)-4-phenylbutanamide is relatively simple and can be performed in a laboratory setting.
Applications De Recherche Scientifique
N-(3,5-dichlorophenyl)-4-phenylbutanamide has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic, antidepressant, and analgesic effects in animal models. N-(3,5-dichlorophenyl)-4-phenylbutanamide has also been investigated for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in rats.
Propriétés
IUPAC Name |
N-(3,5-dichlorophenyl)-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO/c17-13-9-14(18)11-15(10-13)19-16(20)8-4-7-12-5-2-1-3-6-12/h1-3,5-6,9-11H,4,7-8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXHSXYQWPIEOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)-4-phenylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-{[(mesityloxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5852634.png)
![4-[(2-bromo-4-formylphenoxy)methyl]benzoic acid](/img/structure/B5852648.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-pyridinamine](/img/structure/B5852672.png)
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4,6-pyrimidinediamine](/img/structure/B5852674.png)


![4-{methyl[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5852687.png)
![4-methoxy-N'-[(1H-1,2,4-triazol-5-ylthio)acetyl]benzohydrazide](/img/structure/B5852695.png)

![5-[(3-ethoxybenzoyl)amino]isophthalic acid](/img/structure/B5852727.png)
![2-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-N'-[1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B5852739.png)


